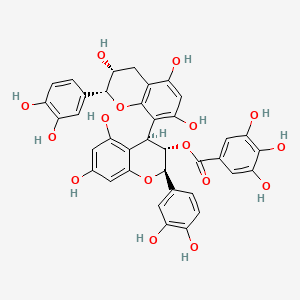
procyanidin B4 3-O-gallate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Procyanidin B4 3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3S)-hydroxy group of procyanidin B4. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B4.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity : Nakajima et al. (2006) described the synthesis of galloyl-substituted procyanidin B4 series, including 3-O-gallate. They investigated its DPPH radical scavenging activity and DNA polymerase inhibitory activity, finding that the galloyl moiety significantly contributes to these activities (Nakajima et al., 2006).
Antioxidant and DNA Polymerase Inhibitor : A study by Saito et al. (2004) focused on procyanidin B3 substituted with a galloyl group at specific positions, revealing that the 3,3''-di-O-gallate derivative showed strong antioxidant and radical scavenging activity. Interestingly, the 3-O-gallate derivative was the strongest inhibitor of mammalian DNA polymerase α, demonstrating the importance of the galloyl group's position for biological activity (Saito et al., 2004).
Antitumor Effects : Research by Suda et al. (2013) explored the synthesis of procyanidin B2 and B3 gallate derivatives, including 3-O-gallate. These compounds showed significant antitumor effects against human prostate PC-3 cell lines, although their activities were weaker compared to well-known compounds like EGCG and prodelphinidin B3 (Suda et al., 2013).
Neuroprotective Effects : A 2022 study by Chen et al. investigated the neuroprotective effects of procyanidins, including procyanidin B4 3-O-gallate. The study suggested a positive correlation between the neuroprotective effect of procyanidins and their degree of polymerization, with the procyanidin trimer C1 treatment group showing greater effects than other groups (Chen et al., 2022).
Interactions with Salivary Proteins : Research by de Freitas and Mateus (2001) on procyanidin interactions with salivary proteins found that procyanidin compounds, including B4 3-O-gallate, had significant interactions, as observed using nephelometry. The study highlighted the effect of the stereochemistry of flavan-3-ols on their interaction with proteins (de Freitas & Mateus, 2001).
Influence on Cancer Cells : A study by Agarwal et al. (2007) identified procyanidin B2-3,3'-di-O-gallate as a major active constituent in grape seed extract, causing growth inhibition and apoptotic death of DU145 human prostate carcinoma cells. The study emphasized the importance of the galloyl groups in the compound's effects on the cells (Agarwal et al., 2007).
Eigenschaften
Molekularformel |
C37H30O16 |
|---|---|
Molekulargewicht |
730.6 g/mol |
IUPAC-Name |
[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C37H30O16/c38-16-9-23(44)29-28(10-16)51-34(14-2-4-19(40)22(43)6-14)36(53-37(50)15-7-25(46)32(49)26(47)8-15)31(29)30-24(45)12-20(41)17-11-27(48)33(52-35(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,27,31,33-34,36,38-49H,11H2/t27-,31+,33-,34-,36+/m1/s1 |
InChI-Schlüssel |
BXWABJPTCUDBMM-RJPGRGRJSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



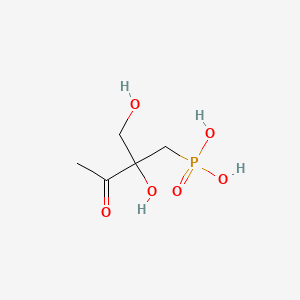
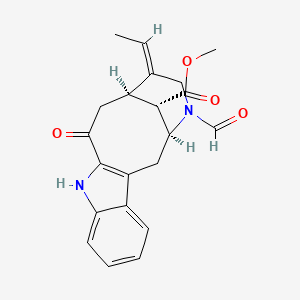

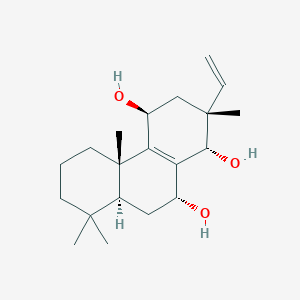





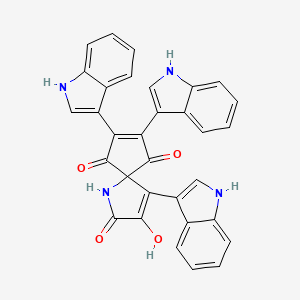

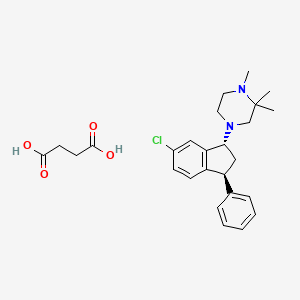
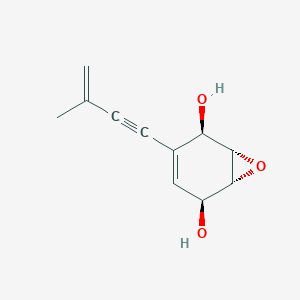
![(1S,2R,5R,9R,12R,13S,18R)-5-ethenyl-13-hydroxy-5,12-dimethyl-10,14-dioxapentacyclo[11.2.2.11,9.02,7.012,18]octadec-7-en-11-one](/img/structure/B1250643.png)